molecular formula C7H7F3N2OS B14285327 2-Propanone, 1,1,1-trifluoro-3-((1-methyl-1H-imidazol-2-yl)thio)- CAS No. 127183-51-1

2-Propanone, 1,1,1-trifluoro-3-((1-methyl-1H-imidazol-2-yl)thio)-

Cat. No.: B14285327
CAS No.: 127183-51-1
M. Wt: 224.21 g/mol
InChI Key: RKMRGJANBQKPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propanone, 1,1,1-trifluoro-3-((1-methyl-1H-imidazol-2-yl)thio)- is a synthetic organic compound characterized by the presence of a trifluoromethyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1,1,1-trifluoro-3-((1-methyl-1H-imidazol-2-yl)thio)- typically involves the reaction of 1-methyl-1H-imidazole-2-thiol with 1,1,1-trifluoroacetone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1,1,1-trifluoro-3-((1-methyl-1H-imidazol-2-yl)thio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propanone, 1,1,1-trifluoro-3-((1-methyl-1H-imidazol-2-yl)thio)- has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials with unique properties, such as fluorinated polymers.

    Biological Studies: The compound’s interactions with enzymes and proteins are studied to understand its biochemical effects.

Mechanism of Action

The mechanism of action of 2-Propanone, 1,1,1-trifluoro-3-((1-methyl-1H-imidazol-2-yl)thio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazole ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-2-propanone
  • 1,1,1-Trifluoro-3-phenyl-2-propanone
  • 1,1,1-Trifluoroacetone

Uniqueness

2-Propanone, 1,1,1-trifluoro-3-((1-methyl-1H-imidazol-2-yl)thio)- is unique due to the presence of both a trifluoromethyl group and an imidazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

127183-51-1

Molecular Formula

C7H7F3N2OS

Molecular Weight

224.21 g/mol

IUPAC Name

1,1,1-trifluoro-3-(1-methylimidazol-2-yl)sulfanylpropan-2-one

InChI

InChI=1S/C7H7F3N2OS/c1-12-3-2-11-6(12)14-4-5(13)7(8,9)10/h2-3H,4H2,1H3

InChI Key

RKMRGJANBQKPQW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.